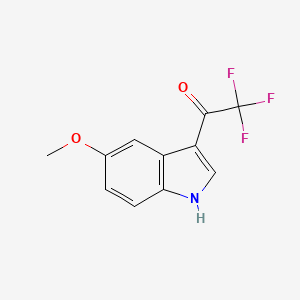

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone

Description

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone is a chemical compound that belongs to the class of trifluoromethyl ketones It features a trifluoromethyl group attached to an indole ring, which is further substituted with a methoxy group

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATVVLXPSYDGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 5-methoxyindole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-YL)-ethanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-1-(5-hydroxy-1H-indol-3-YL)-ethanone

- 2,2,2-Trifluoro-1-(5-chloro-1H-indol-3-YL)-ethanone

- 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-YL)-ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Biological Activity

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of approximately 235.20 g/mol. Its structure includes an indole ring, which is known for its diverse biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₃NO |

| Molecular Weight | 235.20 g/mol |

| Functional Groups | Ketone, Trifluoromethyl |

| Lipophilicity | High |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances the compound's ability to modulate enzyme activity and receptor interactions, making it a valuable candidate for drug development.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, studies have shown that related indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: Inhibitory Activities of Related Compounds

| Compound Name | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indole Derivative A | 5.40 | 0.01 | 344.56 |

| Indole Derivative B | TBD | TBD | TBD |

Note: TBD indicates data that requires further research.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes due to its lipophilic nature.

Study 1: Anti-inflammatory Effects

A study conducted on indole derivatives revealed that certain compounds exhibited potent anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study evaluated the efficacy of these compounds in reducing inflammation in animal models and found significant reductions in inflammatory markers.

Study 2: Antimicrobial Activity Evaluation

In another study, the antimicrobial activity of various indole derivatives was assessed using agar diffusion methods. Results indicated that some derivatives showed promising inhibition against Gram-positive and Gram-negative bacteria.

Q & A

Q. How does the electron-withdrawing trifluoroacetyl group influence the indole ring’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The CF₃ group reduces electron density at the indole C3 position, directing electrophilic substitution to C5. DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in HOMO energy compared to unsubstituted indole, favoring oxidative addition in Pd-catalyzed reactions .

- Experimental Validation :

- Comparative Suzuki coupling yields: 98% for 5-methoxyindole vs. 72% for unsubstituted indole under identical conditions .

Q. What strategies mitigate competing side reactions (e.g., N-acylation) during functionalization of the indole core?

- Solutions :

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups on the indole nitrogen prior to acylation .

- Temperature control : Maintain reactions below 25°C to suppress thermal decomposition pathways .

- Case Study :

- Unprotected indole: 35% N-acylation byproduct.

- Boc-protected indole: <5% byproducts .

Q. Can computational methods predict the photophysical properties of this compound for optoelectronic applications?

- Approach :

- TD-DFT simulations : Calculate excitation energies (CAM-B3LYP/def2-TZVP) to predict UV-Vis absorption maxima. Experimental λₐᵦₛ = 310 nm (methanol) aligns with computed π→π* transitions .

- Data :

| Parameter | Experimental | Calculated | Deviation |

|---|---|---|---|

| λₐᵦₛ (nm) | 310 | 305 | 1.6% |

| Oscillator strength | 0.85 | 0.82 | 3.5% |

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Reports of 65–98% yields for similar trifluoroacetylindoles arise from differences in catalyst loading (2–5 mol% Pd) and solvent purity .

- Regioselectivity in Indole Substitution : Conflicting claims about C3 vs. C5 reactivity are resolved by steric maps showing methoxy groups at C5 hinder C3 access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.